

Efficacy comparison of [4-(Morpholinomethyl)phenyl]methanol derivatives in biological assays

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Compound of Interest

Compound Name: [4-(Morpholinomethyl)phenyl]methanol

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A Comparative Analysis of [4-(Morpholinomethyl)phenyl]methanol Derivatives in Anticancer and Antifungal Assays

For researchers and professionals in drug discovery and development, this guide provides a comparative overview of the biological efficacy of various derivatives of [4-(Morpholinomethyl)phenyl]methanol. The data presented herein is compiled from recent studies, offering insights into their potential as therapeutic agents.

This guide focuses on two key areas of activity: anticancer efficacy through the inhibition of Focal Adhesion Kinase (FAK) and antifungal activity. The derivatives discussed incorporate the [4-(Morpholinomethyl)phenyl]methanol moiety, a structural component that appears to contribute to their biological activity.

Anticancer Activity: FAK Inhibition

A recent study explored a series of 2,4-dianilinopyrimidine derivatives featuring a 4-(morpholinomethyl)phenyl group. These compounds were evaluated for their ability to inhibit Focal Adhesion Kinase (FAK), a protein implicated in cancer development and progression.^[1]^[2] The inhibitory activity was quantified by determining the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Additionally, the

antiproliferative effects of these compounds were assessed against H1975 and A431 cancer cell lines.[1][2]

Efficacy Data of 2,4-Dianilinopyrimidine Derivatives

Compound	FAK IC50 (μM)	H1975 IC50 (μM)	A431 IC50 (μM)
8a	0.047 ± 0.006	0.044 ± 0.011	0.119 ± 0.036
8b	> 1.0	0.53 ± 0.08	0.74 ± 0.13
8c	> 1.0	0.39 ± 0.06	0.62 ± 0.09
8d	0.12 ± 0.02	0.18 ± 0.03	0.25 ± 0.04
8e	> 1.0	0.81 ± 0.12	> 1.0
8f	0.08 ± 0.01	0.11 ± 0.02	0.19 ± 0.03
8g	> 1.0	> 1.0	> 1.0
8h	0.56 ± 0.08	0.63 ± 0.09	0.88 ± 0.15
8i	> 1.0	> 1.0	> 1.0
9a	0.23 ± 0.04	0.31 ± 0.05	0.47 ± 0.07
9b	> 1.0	> 1.0	> 1.0
9c	0.78 ± 0.11	0.92 ± 0.14	> 1.0
9d	> 1.0	> 1.0	> 1.0
9e	> 1.0	> 1.0	> 1.0
9f	0.41 ± 0.06	0.55 ± 0.08	0.71 ± 0.11
9g	> 1.0	> 1.0	> 1.0

Data sourced from Molecules 2021, 26(14), 4187.[2]

Among the synthesized compounds, 8a emerged as a particularly potent inhibitor of FAK and demonstrated significant antiproliferative activity against the tested cancer cell lines.[1][2]

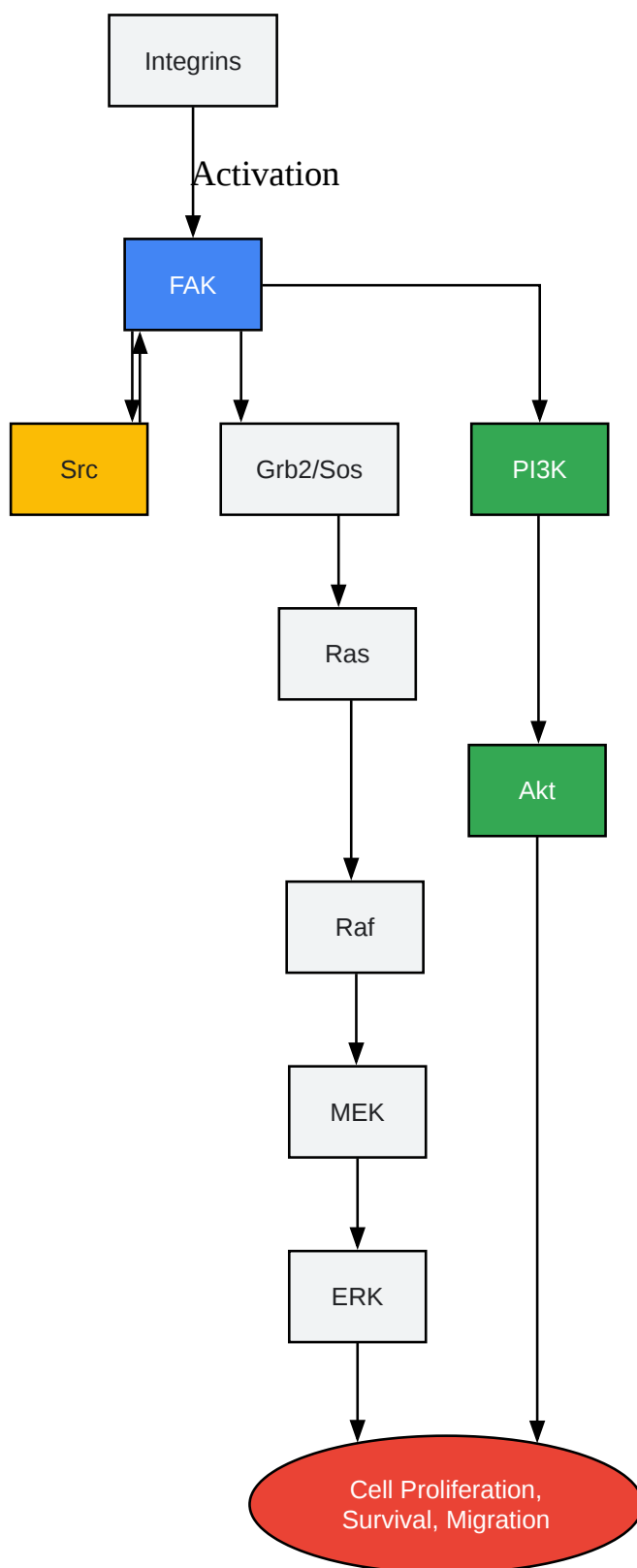
Experimental Protocols: Anticancer Assays

In Vitro FAK Kinase Enzymatic Assay: The inhibitory activity of the compounds against FAK was determined using the ADP-Glo™ Kinase Assay Kit. The experiments were conducted according to the manufacturer's protocol. A concentration of 0.1 µg/µL of FAK was used. The tested compounds were prepared in a concentration gradient ranging from 1.6 to 1000 nM. The assay measures the amount of ADP produced during the kinase reaction, which is then correlated to the kinase activity.^[1]

Cell Proliferation Assay (MTT Assay): The antiproliferative activity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. H1975 and A431 cells were seeded in 96-well plates and treated with various concentrations of the compounds. After a specified incubation period, MTT solution was added to each well. The resulting formazan crystals were dissolved, and the absorbance was measured to determine cell viability. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, was then calculated.

FAK Signaling Pathway

The following diagram illustrates a simplified representation of the Focal Adhesion Kinase (FAK) signaling pathway, which is a key target for the anticancer derivatives discussed.



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Caption: Simplified FAK signaling pathway.

Antifungal Activity

Another class of compounds, (4-substituted-phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine derivatives, which also incorporate a morpholine moiety, have been investigated for their antifungal properties.[3] The study focused on their efficacy against *Candida albicans* and *Candida parapsilosis*, two common fungal pathogens. The minimum inhibitory concentration (MIC50), the lowest concentration of the compound that inhibits 50% of visible fungal growth, was used to quantify their antifungal activity.[3]

Efficacy Data of Thiazol-2(3H)-imine Derivatives

Compound	R-group	<i>C. albicans</i> MIC50 (µg/mL)	<i>C. parapsilosis</i> MIC50 (µg/mL)
2a	-H	> 100	> 100
2b	-CH3	> 100	> 100
2c	-OCH3	> 100	> 100
2d	-Cl	50	25
2e	-F	25	1.23
Ketoconazole	(Control)	1.56	1.25

Data sourced from *Molecules* 2023, 28(19), 6987.[3]

The results indicated that derivatives with electronegative substituents at the para position of the phenyl ring, such as chlorine (compound 2d) and fluorine (compound 2e), exhibited enhanced antifungal activity.[3] Notably, compound 2e showed activity against *C. parapsilosis* comparable to the standard antifungal drug ketoconazole.[3] The proposed mechanism of action for these compounds is the inhibition of the 14 α -demethylase enzyme, which is crucial for fungal cell membrane synthesis.[3]

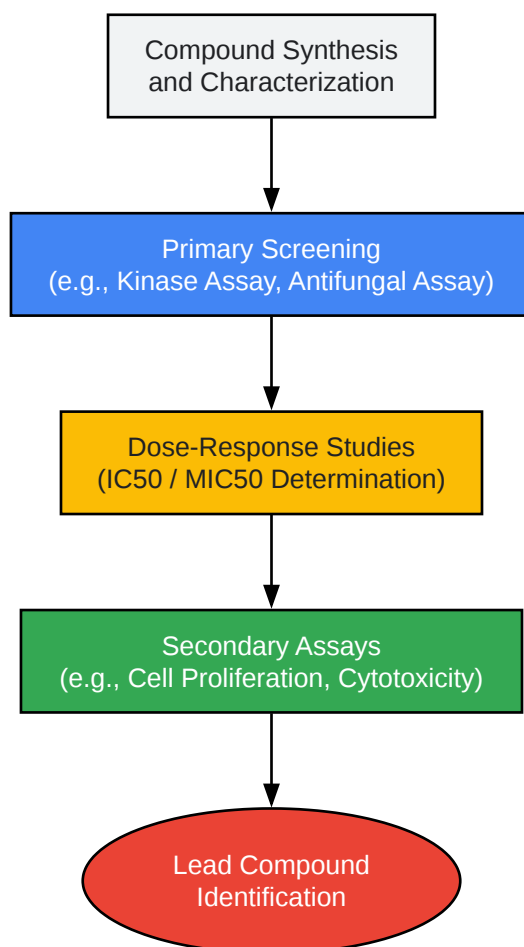
Experimental Protocol: Antifungal Assay

In Vitro Antifungal Susceptibility Testing: The in vitro antifungal activity was determined using a modified EUCAST (European Committee on Antimicrobial Susceptibility Testing) protocol. The compounds were serially diluted in a microtiter plate. A standardized inoculum of the fungal

strains (*Candida albicans* and *Candida parapsilosis*) was added to each well. The plates were incubated, and the MIC50 was determined as the lowest concentration of the compound that inhibited 50% of the fungal growth compared to the control.

General Experimental Workflow

The following diagram outlines a general workflow for the screening and evaluation of novel chemical compounds in biological assays.



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